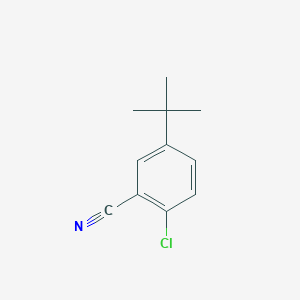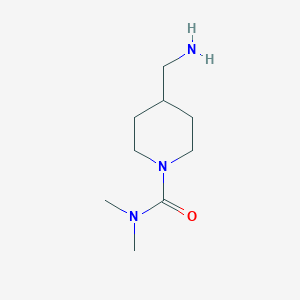![molecular formula C17H20ClN3O2S B2560128 1-({[5-(3-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]チオ}アセチル)-3,5-ジメチルピペリジン CAS No. 850937-62-1](/img/structure/B2560128.png)
1-({[5-(3-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]チオ}アセチル)-3,5-ジメチルピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole, sulfanyl, and piperidinyl groups
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It may be used as a probe or tool in biological studies to understand various biochemical pathways.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
作用機序
Target of Action
Compounds with similar structures, such as oxadiazole derivatives, have been reported to possess a broad spectrum of biological activity .
Mode of Action
It’s worth noting that oxadiazole derivatives, which share a similar structure, have been reported to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Similar compounds, such as oxadiazole derivatives, have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds, such as oxadiazole derivatives, have been reported to possess various pharmacokinetic properties .
Result of Action
Similar compounds, such as oxadiazole derivatives, have been reported to have a range of effects at the molecular and cellular level .
Action Environment
Similar compounds, such as oxadiazole derivatives, have been reported to be influenced by various environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and subsequent cyclization.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where the oxadiazole ring is functionalized with a 3-chlorophenyl group.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the ethanone moiety: This involves the reaction of the intermediate with an appropriate acylating agent.
Introduction of the 3,5-dimethylpiperidin-1-yl group: This final step involves the reaction of the intermediate with 3,5-dimethylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one
- 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one
Uniqueness
The unique combination of the 3-chlorophenyl group with the oxadiazole and sulfanyl moieties distinguishes 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one from its analogs. This specific arrangement may confer unique biological activities or chemical properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11-6-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-4-3-5-14(18)7-13/h3-5,7,11-12H,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFLPMJDSFSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

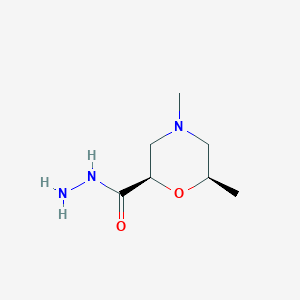
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
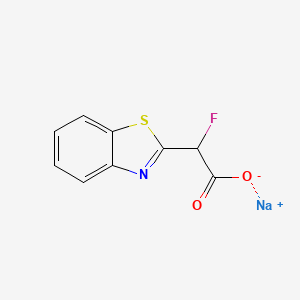
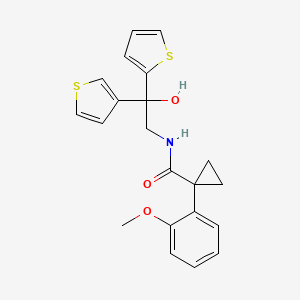

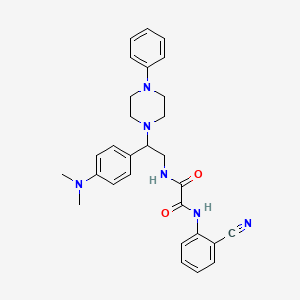
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino benzoate](/img/structure/B2560058.png)

